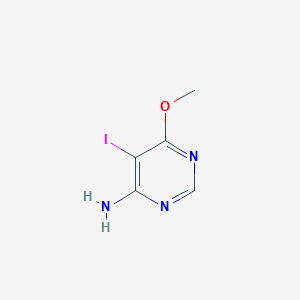

5-Iodo-6-methoxypyrimidin-4-amine

Description

Properties

IUPAC Name |

5-iodo-6-methoxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSIYJOVQFOFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyrimidine Scaffolds in Advanced Organic Synthesis

The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. chemicalbridge.co.uksigmaaldrich.com Its significance stems from its prevalence in nature's most fundamental molecules and its versatility as a synthetic scaffold. Pyrimidine derivatives are integral components of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil, making them indispensable to all forms of life. sigmaaldrich.comchemscene.com

Beyond their biological roles, pyrimidine scaffolds are classified as "privileged structures" in medicinal chemistry. chemscene.com This distinction is due to their ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. sigmaaldrich.com Consequently, synthetic pyrimidine derivatives have been developed as potent anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. chemicalbridge.co.uknih.gov The presence of nitrogen atoms in the ring allows for hydrogen bonding and other key interactions within biological systems, while the aromatic nature of the scaffold provides a stable platform for introducing various functional groups. chemscene.comnih.gov This inherent versatility makes the pyrimidine nucleus an attractive starting point for the design and synthesis of novel, biologically active compounds. nih.gov

Contextualizing Halogenated and Alkoxy Substituted Pyrimidines in Chemical Transformations

The strategic functionalization of the pyrimidine (B1678525) ring dramatically expands its utility in chemical synthesis. The introduction of halogen and alkoxy substituents, as seen in 5-Iodo-6-methoxypyrimidin-4-amine, creates a highly versatile and reactive molecule.

Halogenated pyrimidines are particularly valuable intermediates in organic synthesis. researchgate.net The carbon-halogen bond, especially a carbon-iodine bond, serves as a reactive handle for a multitude of cross-coupling reactions. researchgate.net Transition-metal-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the site of halogenation. researchgate.net This capability enables chemists to construct complex molecular architectures by "stitching" together different molecular fragments onto the pyrimidine core. The specific halogen used can also influence reaction kinetics, with iodine being a particularly good leaving group, facilitating reactions under milder conditions.

Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), also play a crucial role. As strong electron-donating groups, they modulate the electronic properties of the pyrimidine ring, influencing its reactivity and the orientation of subsequent reactions. Furthermore, alkoxy groups on a pyrimidine ring can sometimes be displaced by strong nucleophiles, offering another pathway for derivatization. The combined presence of a halogen and an alkoxy group creates a multifunctional scaffold where different positions on the ring can be selectively modified, providing a powerful strategy for building molecular diversity.

Research Landscape and Potential of 5 Iodo 6 Methoxypyrimidin 4 Amine in Chemical Science

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of this compound is a multi-step process that hinges on the sequential functionalization of a pyrimidine (B1678525) core. This involves the synthesis of key pyrimidine intermediates, followed by targeted iodination, methoxylation, and amination reactions.

Precursor Synthesis Strategies for Pyrimidine Intermediates

The foundation of the synthesis lies in the construction of a suitable pyrimidine ring system. A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. For instance, the reaction of malononitrile (B47326) with an appropriate reactant can lead to the formation of a substituted pyrimidine ring. nih.gov Microwave-assisted synthesis has also been employed to accelerate these condensation reactions, offering an efficient route to pyrimidine derivatives. mdpi.com Another strategy involves the use of β-enaminones, which can be cyclized to form the pyrimidine core. mdpi.com The choice of starting materials and reaction conditions allows for the introduction of initial substituents that can be further modified in subsequent steps.

Regioselective Iodination Protocols at Pyrimidine C-5 Position

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a crucial step. This is typically achieved through electrophilic iodination. A variety of iodinating agents and conditions have been developed to ensure high regioselectivity. One effective method involves the use of molecular iodine in the presence of sodium nitrite (B80452) in a suitable solvent like acetonitrile (B52724). heteroletters.org This method is advantageous due to its mild reaction conditions, high yields, and the use of an environmentally friendly reagent. heteroletters.org Another approach utilizes N-iodosuccinimide (NIS) in glacial acetic acid. prepchem.com For certain pyrimidine derivatives, direct C-H iodination protocols using radical-based mechanisms have also been successfully applied. rsc.org The choice of the iodinating agent and conditions is often dictated by the specific substituents already present on the pyrimidine ring to achieve the desired C-5 iodination. rsc.orgrsc.org

| Reagent/Catalyst | Conditions | Substrate Example | Yield | Reference |

| I2/NaNO2 | Acetonitrile, Room Temperature | Uracil | High | heteroletters.org |

| N-Iodosuccinimide | Glacial Acetic Acid, Steam Bath | 6-methyl-isocytosine | - | prepchem.com |

| KI/PIDA | Water, Room Temperature | Pyrazolo[1,5-a]pyrimidines | 79-91% | nih.gov |

| Elemental Iodine/CAN | Acetonitrile | 1-Aryl-3-CF3-pyrazoles | - | nih.gov |

Methoxylation Strategies at Pyrimidine C-6 Position via Nucleophilic Aromatic Substitution

The introduction of a methoxy group at the C-6 position is typically accomplished through a nucleophilic aromatic substitution (SNAr) reaction. This usually involves the displacement of a leaving group, such as a halogen, by a methoxide (B1231860) source. For example, a 6-chloropyrimidine derivative can be treated with sodium methoxide in methanol (B129727) to yield the corresponding 6-methoxy derivative. clockss.org The reactivity of the C-6 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the pyrimidine ring itself and can be further influenced by other substituents on the ring. nih.gov

Amination Routes at Pyrimidine C-4 Position

The final step in the synthesis of the target compound is the introduction of an amino group at the C-4 position. Similar to methoxylation, this is often achieved via a nucleophilic aromatic substitution reaction where a leaving group at the C-4 position, typically a chlorine atom, is displaced by an amine source. researchgate.net Aqueous ammonia (B1221849) is a common reagent for this transformation. researchgate.netnih.gov The regioselectivity of amination, favoring the C-4 position over other positions like C-2, is a critical consideration and is often influenced by the electronic properties of the pyrimidine ring and the reaction conditions. researchgate.netresearchgate.net In some cases, the amination can be achieved through a direct C-H amination approach, which offers a more atom-economical route. researchgate.netnih.gov

| Reaction Type | Reagents | Position | Key Features | Reference |

| Nucleophilic Substitution | Aqueous Ammonia | C-4 | Displacement of a leaving group (e.g., Cl) | researchgate.netnih.gov |

| Direct C-H Amination | Specific Catalysts/Reagents | C-4 | Avoids pre-functionalization | researchgate.netnih.gov |

| Nucleophilic Substitution | N-methylpiperazine | C-4 | Highly regioselective | researchgate.net |

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry continues to evolve, offering more sophisticated and efficient methods for the construction of complex molecules like this compound. These advanced approaches often focus on improving selectivity and minimizing synthetic steps.

Stereoselective and Regioselective Considerations in Synthesis

While the target molecule itself is achiral, the principles of stereoselective and regioselective synthesis are paramount in the broader context of pyrimidine chemistry. The ability to control the spatial arrangement of substituents and the specific position of functional group introduction is crucial for creating diverse and complex pyrimidine-based molecules. orientjchem.orgorientjchem.org For instance, the development of catalytic systems that can direct functionalization to a specific carbon atom of the pyrimidine ring with high precision is an area of active research. mdpi.com This includes methods for selective C-H activation and functionalization, which can streamline synthetic routes by avoiding the need for pre-installed leaving groups. umich.edu The regioselectivity of reactions like halogenation and amination is a constant focus, with researchers exploring the subtle electronic and steric effects of substituents to achieve the desired outcome. rsc.orgresearchgate.net

Catalytic Methodologies for Pyrimidine Derivatization (e.g., Palladium-Catalyzed Coupling)

The derivatization of the pyrimidine core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is greatly facilitated by palladium-catalyzed cross-coupling reactions. rsc.orgjocpr.com These reactions offer a powerful and versatile tool for introducing a wide array of functional groups onto the pyrimidine ring, a process that is often challenging to achieve through traditional synthetic methods. rsc.org The presence of the iodine atom in this compound makes it an ideal substrate for such transformations.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, have become indispensable in modern organic synthesis due to their high efficiency, selectivity, and functional group tolerance under relatively mild conditions. rsc.orgjocpr.com These methods typically involve the reaction of an organohalide with an organometallic or amine coupling partner in the presence of a palladium catalyst and a suitable ligand.

While specific examples of palladium-catalyzed coupling reactions directly on this compound are not extensively detailed in the provided search results, the reactivity of the C-I bond in similar 5-iodopyrimidine (B189635) systems is well-established. rsc.org The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-I bond, making the optimization of reaction conditions crucial for successful coupling.

Table 1: Representative Palladium-Catalyzed Coupling Reactions on Halogenated Pyrimidines

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Arylboronic acid | 5-Arylpyrimidine |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | Terminal alkyne | 5-Alkynylpyrimidine |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | Amine | 5-Aminopyrimidine |

This table represents typical conditions for palladium-catalyzed coupling reactions on halogenated pyrimidines and serves as a general guide. Specific conditions for this compound may vary.

Green Chemistry Principles in the Synthesis of Pyrimidine Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine analogues to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.inbenthamdirect.com These principles focus on the use of safer solvents, renewable starting materials, catalytic versus stoichiometric reagents, and energy-efficient reaction conditions. rasayanjournal.co.in

Several green synthetic techniques have been successfully applied to the synthesis of pyrimidines, including:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. mdpi.comresearchgate.net This technique is particularly beneficial for palladium-catalyzed coupling reactions.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in the presence of a minimal amount of a benign solvent, reduces waste and simplifies product purification. nih.gov

Use of Greener Catalysts: The development and use of more environmentally friendly and recyclable catalysts, such as those based on abundant metals or supported on solid matrices, are key aspects of green chemistry.

One-Pot Syntheses: Designing synthetic routes where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.gov

A notable example of a green approach is the synthesis of 4-amino-2,6-dimethoxypyrimidine, a structurally related compound, which has been achieved through a two-step method involving cyclization and methylation, avoiding the use of hazardous reagents like phosphorus oxychloride and the generation of colored phosphorus-containing wastewater.

Purification and Isolation Techniques in Synthetic Studies

The purification and isolation of the target compound are critical steps to ensure high purity, which is essential for its intended applications. Common techniques employed in the purification of pyrimidine derivatives like this compound include crystallization, chromatography, and filtration.

Crystallization is a widely used and effective method for purifying solid compounds. youtube.comyoutube.comyoutube.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The resulting crystals are then collected by filtration and washed with a cold solvent to remove any remaining impurities.

Chromatography is another powerful purification technique, particularly for separating complex mixtures or when crystallization is not effective. acs.orgnih.gov Column chromatography using a stationary phase like silica (B1680970) gel is commonly employed. The crude mixture is loaded onto the column, and a solvent or a mixture of solvents (eluent) is passed through, separating the components based on their differential adsorption to the stationary phase. The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

Filtration is a fundamental technique used to separate solid products from liquid reaction mixtures or crystallization solvents. youtube.com The solid material is collected on a filter medium, such as filter paper, while the liquid phase passes through. Washing the collected solid with an appropriate solvent helps to remove residual impurities.

Table 2: Common Purification Techniques for Pyrimidine Derivatives

| Technique | Principle | Key Considerations |

| Crystallization | Difference in solubility at different temperatures. | Choice of solvent, cooling rate. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Choice of stationary and mobile phases. |

| Filtration | Separation of a solid from a liquid. | Choice of filter medium and wash solvent. |

Halogen-Based Derivatizations at Pyrimidine C-5

The carbon-iodine bond at the C-5 position of the pyrimidine ring is a key site for a variety of chemical modifications. This section details the major classes of reactions that leverage the reactivity of this halogen substituent.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C-5 position of this compound. These reactions are versatile and allow for the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-pyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the general principles of Suzuki-Miyaura coupling on iodo-substituted pyrimidines are well-established. For instance, the coupling of 5-iodo-2'-deoxyuridine with various arylboronic acids proceeds efficiently in aqueous media. acs.org The reaction of 4,6-dichloro-5-methoxypyrimidine (B156074) with amines demonstrates the amenability of this class of compounds to palladium-catalyzed reactions. nih.gov

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent |

| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Good |

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90 | Good to Excellent |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides. Note: These are general conditions and may require optimization for this compound.

Heck Reaction: The Heck reaction facilitates the arylation or vinylation of the pyrimidine ring by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable method for introducing unsaturated moieties at the C-5 position.

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between the C-5 iodo-substituent and a terminal alkyne. organic-chemistry.orgnih.govlibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free Sonogashira couplings have also been developed. libretexts.org The reaction is broadly applicable to a wide range of aryl halides and alkynes. organic-chemistry.org

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 50 | Good to Excellent |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Room Temp | Good to Excellent |

| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | 1,4-Dioxane | 100 | Good |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides. Note: These are general conditions and may require optimization for this compound.

Nucleophilic Displacement of Iodine

The direct displacement of the iodine atom at the C-5 position by a nucleophile is generally challenging due to the electron-rich nature of the pyrimidine ring. However, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes, this transformation can be achieved.

Oxidative Additions and Reductive Eliminations

The mechanisms of the aforementioned cross-coupling reactions fundamentally involve oxidative addition and reductive elimination steps at the palladium catalyst. In the oxidative addition step, the palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation (in Suzuki-Miyaura) or carbopalladation (in Heck), and the final step is reductive elimination, where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated.

Reactions Involving the Methoxy Group at Pyrimidine C-6

The methoxy group at the C-6 position also influences the reactivity of the molecule and can itself be a site for chemical modification.

Cleavage and Derivatization of the Methoxy Ether

The ether linkage of the methoxy group can be cleaved under specific conditions to yield the corresponding 6-hydroxypyrimidine derivative. A common reagent for this transformation is boron tribromide (BBr₃). For example, the 5-methoxy group of a 4-chloro-6-(cyclopentylamino)pyrimidine derivative was successfully cleaved using BBr₃ in dichloromethane (B109758) to afford the corresponding 5-hydroxy compound in high yield. nih.gov This method provides a route to further derivatization at the C-6 position.

Influence of Methoxy Group on Pyrimidine Ring Reactivity

The methoxy group at the C-6 position is an electron-donating group, which increases the electron density of the pyrimidine ring. This electronic effect can influence the reactivity of other positions on the ring. For instance, in nucleophilic aromatic substitution reactions, the presence of an electron-donating group can sometimes make the displacement of other leaving groups, such as a halogen at an adjacent position, more challenging. However, in the context of 4,6-disubstituted-5-methoxypyrimidines, studies have shown that sequential nucleophilic aromatic substitution reactions can occur, with the first substitution typically happening at the more activated C-4 position. nih.gov The methoxy group's presence can also influence the regioselectivity of reactions.

Transformations of the Amino Group at Pyrimidine C-4

The primary amino group at the C-4 position of this compound is a key site for various chemical modifications, including acylation, alkylation, arylation, diazotization, and the formation of amides and sulfonamides. These reactions are fundamental in the construction of more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the C-4 amino group allows for its ready reaction with a variety of electrophilic reagents to form C-N bonds.

Acylation: Acylation of the amino group is a common transformation. For instance, the reaction with acyl chlorides, such as ethanoyl chloride, in the presence of a base, leads to the formation of the corresponding N-acylated pyrimidine. libretexts.orgchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.org

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. wikipedia.orgresearchgate.netrsc.org However, these reactions can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, specific strategies, such as using amine hydrobromides and alkyl bromides under controlled basic conditions, have been developed for primary amines. rsc.org Microwave irradiation has also been employed to facilitate the direct N-alkylation of amines with alkyl halides in aqueous media. rsc.org For secondary amines, the use of Hünig's base in acetonitrile provides an efficient method for direct alkylation with alkyl halides. researchgate.net

Arylation: The arylation of the amino group can be accomplished through cross-coupling reactions. While specific examples with this compound are not extensively documented, the Ullmann condensation and Buchwald-Hartwig amination are general methods for the formation of C-N bonds between aryl halides and amines. The iodo-substituent on the pyrimidine ring can also participate in such coupling reactions.

| Reaction Type | Reagent Class | Product Type | General Conditions |

| Acylation | Acyl Chlorides | N-Acylpyrimidinamine | Base (e.g., triethylamine), Aprotic Solvent |

| Alkylation | Alkyl Halides | N-Alkylpyrimidinamine | Base, Solvent (e.g., acetonitrile, water) |

| Arylation | Aryl Halides | N-Arylpyrimidinamine | Metal Catalyst (e.g., Cu, Pd), Base |

Diazotization and Related Transformations

The diazotization of heterocyclic amines, such as 5-aminopyrazoles, is a known transformation that can lead to the formation of diazonium salts. researchgate.net These intermediates can then undergo various subsequent reactions. For example, diazotization of 2-amino-5-thiol-1,3,4-thiadiazole yields a diazonium salt that can be coupled with activated aromatic compounds to form azo compounds. researchgate.net While specific studies on the diazotization of this compound are limited, the general principles of diazotization of amino-heterocycles suggest its potential for conversion into other functionalities. In some cases, intramolecular cyclization can occur following diazotization, leading to fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net

Amide and Sulfonamide Formation

Amide Formation: The amino group of this compound readily reacts with acyl chlorides to form amides. libretexts.orgchemguide.co.uk This reaction is a straightforward and widely used method for introducing an acyl group. The reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. chemguide.co.uk

Sulfonamide Formation: The synthesis of sulfonamides from the amino group can be achieved by reacting it with sulfonyl chlorides. This reaction provides a direct route to N-pyrimidinylsulfonamides.

| Starting Material | Reagent | Product |

| This compound | Ethanoyl chloride | N-(5-Iodo-6-methoxypyrimidin-4-yl)acetamide |

| This compound | Benzenesulfonyl chloride | N-(5-Iodo-6-methoxypyrimidin-4-yl)benzenesulfonamide |

Pyrimidine Ring Modifications and Annulations

The pyrimidine ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems through condensation and cyclization reactions.

Condensation Reactions for Fused Heterocyclic Systems

The 4-amino group, in conjunction with a suitable substituent at the 5-position, can participate in condensation reactions to form annulated pyrimidine derivatives. A prominent example is the synthesis of pyrimido[4,5-d]pyrimidines. These bicyclic heterocycles can be prepared through the reaction of 4-aminopyrimidines with various reagents. nih.govresearchgate.netmdpi.comresearchgate.netoiccpress.com For instance, solid-phase synthesis has been utilized to create a library of pyrimido[4,5-d]pyrimidine (B13093195) derivatives by reacting polymer-bound pyrimidines with urea (B33335) or isocyanates. nih.gov One-pot multicomponent reactions are also employed for the efficient synthesis of these fused systems. oiccpress.com

Cyclization Reactions

Rearrangement Studies of Pyrimidine Scaffolds

The structural rearrangement of pyrimidine scaffolds is a significant area of study in organic chemistry, offering pathways to novel heterocyclic systems and isomers that may not be readily accessible through direct synthesis. While specific rearrangement studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general reactivity and rearrangement patterns of substituted pyrimidines provide a strong basis for understanding its potential transformations. The most pertinent and widely studied rearrangement for aminopyrimidines is the Dimroth rearrangement.

The Dimroth rearrangement is an isomerization that occurs in many nitrogen-containing heterocycles, including pyrimidines. nih.govwikipedia.org It typically involves the opening of the heterocyclic ring followed by a rotation of a portion of the molecule and subsequent ring closure to form an isomer. nih.gov This process effectively results in the exchange of an endocyclic and an exocyclic nitrogen atom. wikipedia.org

The generally accepted mechanism for the Dimroth rearrangement of an aminopyrimidine proceeds through a series of steps under acidic, basic, or thermal conditions. nih.gov In the case of a 4-aminopyrimidine (B60600) derivative, the process can be initiated by the addition of a nucleophile (like hydroxide (B78521) in basic conditions) or protonation of a ring nitrogen in acidic conditions, leading to the opening of the pyrimidine ring between the N1 and C6 positions. This forms an open-chain intermediate which can then undergo conformational changes. Subsequent intramolecular cyclization and dehydration or deprotonation leads to the rearranged pyrimidine.

Several factors are known to influence the facility and outcome of the Dimroth rearrangement:

Substituents: The electronic nature of the substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack, thereby facilitating the rearrangement. Conversely, electron-donating groups may hinder the initial ring-opening step. The 5-position of the pyrimidine ring is less electron-deficient, and substituents at this position are generally stable. wikipedia.org

Reaction Conditions: The rearrangement can be catalyzed by acid or base and is often accelerated by heat. nih.gov The pH of the reaction medium can significantly affect the rate of rearrangement. nih.gov

Steric Effects: The size and position of substituents can influence the rate of rearrangement. For instance, studies on 1,2-dihydro-2-imino-1,4-dimethylpyrimidines have shown that the presence of a methyl group at the 4-position can significantly slow down the Dimroth rearrangement compared to analogues lacking this group. rsc.org

In the context of This compound , the iodo group at the 5-position and the methoxy group at the 6-position would be expected to exert significant electronic and steric influences on any potential rearrangement. The methoxy group is typically electron-donating through resonance, which might be expected to deactivate the ring towards nucleophilic attack. However, its position at C6 could also influence the initial nucleophilic addition. The bulky iodo group at the 5-position could introduce steric hindrance that might affect the conformational flexibility of any open-chain intermediate.

Structure Reactivity Relationship Investigations for 5 Iodo 6 Methoxypyrimidin 4 Amine Derivatives

Substituent Effects on Reaction Pathways and Selectivity

There is no specific research available detailing the substituent effects on the reaction pathways and selectivity for 5-Iodo-6-methoxypyrimidin-4-amine. Generally, in pyrimidine (B1678525) chemistry, the position and nature of substituents are critical in directing the course of a reaction. nih.gov For instance, the electron-donating amino group and methoxy (B1213986) group would activate the ring towards certain reactions, while the bulky and electronegative iodo group would exert its own influence. The interplay of these effects would determine the regioselectivity of further functionalization, such as in cross-coupling or nucleophilic substitution reactions. Without experimental data, it is impossible to provide a detailed analysis of these effects for the target molecule.

Electronic and Steric Influences of Functional Groups on Pyrimidine Reactivity

A quantitative analysis of the electronic and steric influences of the functional groups on the reactivity of this compound is not available in the current body of literature.

Electronic Influences:

Amino Group (-NH2): This is a strong electron-donating group through resonance, which would increase the electron density of the pyrimidine ring, making it more susceptible to electrophilic attack at certain positions, although such reactions are less common for the already electron-deficient pyrimidine ring.

Methoxy Group (-OCH3): Also an electron-donating group, the methoxy substituent would further modulate the electronic landscape of the ring.

Iodo Group (-I): As a halogen, iodine is electron-withdrawing via induction but can be a weak electron-donating group through resonance. Its primary electronic role on the pyrimidine ring is often as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netdiva-portal.org

Steric Influences:

The iodine atom is large and would exert significant steric hindrance, potentially blocking or slowing reactions at adjacent positions.

The methoxy group, while smaller than iodine, could also influence the approach of reagents to the neighboring positions.

The combination of these electronic and steric factors would create a unique reactivity profile for this compound. However, the lack of empirical studies means that any discussion of how these factors guide reactivity remains theoretical.

Mechanistic Elucidation of Chemical Reactions Involving this compound

No mechanistic studies specifically elucidating the chemical reactions of this compound have been published. For related halo-pyrimidines, nucleophilic aromatic substitution (SNAr) is a common and well-studied reaction mechanism. nih.govnih.gov These reactions can proceed through a stepwise pathway involving a stable Meisenheimer intermediate or through a concerted mechanism. nih.govnih.govrsc.org The exact pathway is dependent on the pyrimidine substituents, the nucleophile, and the reaction conditions. nih.gov The presence of the electron-donating amino and methoxy groups might disfavor the formation of a highly anionic Meisenheimer complex, potentially influencing the operative mechanism for any SNAr reactions at the C5-iodo position. However, without experimental evidence such as kinetic isotope effect studies or computational analysis for this specific compound, any mechanistic proposal is speculative.

Computational and Theoretical Studies of 5 Iodo 6 Methoxypyrimidin 4 Amine

Quantum Chemical Calculations (e.g., DFT, NBO, AIM)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Iodo-6-methoxypyrimidin-4-amine. Methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (AIM) are powerful tools for this purpose.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules. nih.govnih.gov For pyrimidine (B1678525) derivatives, DFT calculations, often using basis sets like 6-311++G(**), help in optimizing the molecular geometry and predicting vibrational frequencies. nih.gov These calculations are crucial for understanding the molecule's stability and reactivity. For instance, the calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies from DFT can indicate the molecule's propensity for charge transfer. nih.govsciensage.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govresearchgate.net For pyrimidine systems, NBO analysis can reveal hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which contribute to the molecule's stability. nih.gov It also allows for the calculation of natural atomic charges, offering insights into the charge distribution across the molecule. researchgate.net

Atoms in Molecules (AIM) theory, developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. wikipedia.orguni-rostock.dewiley-vch.de This approach allows for a rigorous definition of atomic properties within a molecule. uni-rostock.de For halogenated pyrimidines, AIM can be used to characterize the nature of chemical bonds, including weaker interactions like halogen bonds, by analyzing the properties of bond critical points in the electron density. nih.govnih.gov

Table 1: Key Quantum Chemical Calculation Methods and Their Applications

| Method | Abbreviation | Primary Application in Studying this compound |

| Density Functional Theory | DFT | Optimization of molecular geometry, prediction of vibrational frequencies, calculation of HOMO-LUMO energies. nih.govnih.gov |

| Natural Bond Orbital | NBO | Analysis of bonding and antibonding interactions, charge distribution, and hyperconjugative effects. nih.govresearchgate.net |

| Quantum Theory of Atoms in Molecules | AIM | Characterization of chemical bonds, including hydrogen and halogen bonds, based on electron density topology. nih.govnih.gov |

Molecular Modeling and Dynamics Simulations for Pyrimidine Structures

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of pyrimidine structures, including this compound. These methods are invaluable for understanding conformational changes and interactions with other molecules over time.

Molecular dynamics (MD) simulations can track the motions of atoms in a molecule or a system of molecules, providing insights into structural flexibility and dynamics. arxiv.org For pyrimidine derivatives, MD simulations can be used to study their behavior in different environments, such as in solution, and to explore their interactions with biological macromolecules. arxiv.orgnih.gov These simulations are particularly useful for understanding how chemical modifications to the pyrimidine ring affect its three-dimensional structure and dynamics. arxiv.org

Prediction of Spectroscopic Properties (e.g., NMR, IR) of Pyrimidine Derivatives

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of pyrimidine derivatives.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach used to calculate NMR chemical shifts. nih.gov For pyrimidine derivatives, theoretical calculations of ¹H and ¹³C NMR spectra can aid in the structural elucidation of newly synthesized compounds. nih.govnih.gov Comparing calculated spectra with experimental data helps to confirm the proposed molecular structure. nih.gov

IR Spectroscopy: DFT calculations are frequently employed to predict the vibrational frequencies and intensities of molecules, which correspond to the peaks in an infrared (IR) spectrum. nih.govsciensage.info By comparing the calculated IR spectrum of a pyrimidine derivative with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands, leading to a more detailed understanding of the molecular structure and bonding. sciensage.info

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Technique | Computational Method | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) | Prediction of ¹H and ¹³C chemical shifts for structural confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Calculation of vibrational frequencies and intensities to aid in spectral assignment. nih.govsciensage.info |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in Pyrimidine Systems

The biological activity and material properties of pyrimidine derivatives are often governed by their intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are crucial in determining the structure and function of many biological systems. rsc.org In pyrimidine systems, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with hydrogen bond donors like water or alcohol molecules. libretexts.orgresearchgate.net The strength and geometry of these hydrogen bonds can be investigated using computational methods, which can also predict their effect on the vibrational spectra of the molecule. researchgate.net The arrangement of hydrogen bonds can differ in various phases and can be correlated with the electrostatic and hydrophobic properties of the system. nih.gov

Halogen Bonding: Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.govmdpi.com In this compound, the iodine atom can participate in halogen bonding. The strength of this interaction depends on the polarizability of the halogen and the nature of the atom it interacts with. mdpi.com Quantum chemical calculations, particularly AIM analysis, can be used to characterize the nature and strength of halogen bonds in pyrimidine systems. nih.gov These interactions play a significant role in crystal engineering and the design of new materials. mdpi.com

Reaction Pathway Energetics and Transition State Analysis for Pyrimidine Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving pyrimidines.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction. nih.govacs.org This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of a particular transformation. acs.org For pyrimidine derivatives, this can involve studying reactions such as nucleophilic substitution or the formation of pyrimidine nucleosides. nih.govnih.gov

Transition state analysis helps to understand the geometry and electronic structure of the highest energy point along the reaction coordinate. youtube.com For reactions involving pyrimidines, such as nucleophilic substitution, understanding the transition state is key to predicting the reaction outcome and designing more efficient synthetic routes. nih.govresearchgate.net For example, in S_NAr reactions of diazidopyrimidines, the tautomeric equilibrium between azide (B81097) and tetrazole forms can influence the reactivity and regioselectivity of the substitution. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Syntheses

Precursor for Complex Heterocyclic Architectures

The structural features of 5-Iodo-6-methoxypyrimidin-4-amine, particularly the presence of the iodine atom at the C5 position, render it an excellent precursor for the synthesis of complex, fused heterocyclic systems. The carbon-iodine bond is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, providing a gateway to a diverse range of molecular architectures.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C5 position, leading to the formation of intricate molecular frameworks. For instance, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl groups, which can then undergo subsequent intramolecular cyclization reactions to form fused systems like furopyrimidines or thienopyrimidines. documentsdelivered.com Similarly, Suzuki coupling with aryl or heteroaryl boronic acids allows for the introduction of various aromatic and heteroaromatic moieties, expanding the structural diversity of the resulting products.

The amino and methoxy (B1213986) groups on the pyrimidine (B1678525) ring also play a crucial role in directing these synthetic transformations and can be further manipulated to achieve even greater molecular complexity. The amino group can participate in cyclization reactions, while the methoxy group can be a target for nucleophilic substitution, further functionalizing the pyrimidine core. This trifunctional nature of this compound makes it a cornerstone in the construction of novel heterocyclic scaffolds.

Scaffold for Design and Synthesis of Functional Molecules

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and materials science due to its ability to interact with a variety of biological targets and its favorable physicochemical properties. This compound serves as an excellent starting point for the design and synthesis of a wide range of functional molecules.

Exploration in Medicinal Chemistry Scaffolds (excluding biological activity/drug data)

In the realm of medicinal chemistry, the 4-aminopyrimidine (B60600) scaffold is a key component in the design of various kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in a number of diseases. The general structure of many kinase inhibitors involves a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The 4-aminopyrimidine moiety of this compound is well-suited for this purpose.

The synthetic utility of the iodo group allows for the systematic exploration of the chemical space around the pyrimidine core. Through cross-coupling reactions, a multitude of different substituents can be introduced at the C5 position, allowing for the fine-tuning of the molecule's shape, size, and electronic properties to optimize its fit within a target binding pocket. This systematic modification is a cornerstone of modern drug discovery and design. For example, the synthesis of a series of 2,6-diaminopyrimidin-4-one IRAK4 inhibitors has been reported, highlighting the versatility of substituted pyrimidines in generating potent and selective kinase inhibitors. researchgate.net

Table 1: Examples of Cross-Coupling Reactions on Iodo-Pyrimidines for Scaffold Development

| Reaction Type | Reagents | Product Type | Potential Application |

| Sonogashira Coupling | Terminal Alkynes, Pd catalyst, Cu co-catalyst | Alkynyl-pyrimidines | Precursors for fused heterocycles |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd catalyst | Aryl/Heteroaryl-pyrimidines | Kinase inhibitor scaffolds |

| Heck Coupling | Alkenes, Pd catalyst | Alkenyl-pyrimidines | Functionalized pyrimidine derivatives |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted pyrimidines | Diverse functional molecules |

Applications in Agrochemical and Specialty Chemical Synthesis

The pyrimidine ring is also a common feature in many agrochemicals, including herbicides and fungicides. The ability to functionalize the pyrimidine core of this compound through its iodo and amino groups makes it a valuable intermediate in the synthesis of novel agrochemical candidates. The introduction of various lipophilic or polar groups can influence the compound's uptake, translocation, and mode of action in plants and fungi.

In the field of specialty chemicals, functionalized pyrimidines can be used as building blocks for a variety of applications, including as ligands for metal catalysis, components of photofunctional materials, and as additives in polymer formulations. The reactivity of the iodo group allows for the incorporation of the pyrimidine unit into larger molecular assemblies with tailored properties.

Contributions to Advanced Materials Research (e.g., novel polymers, dyes)

The development of advanced materials with specific optical, electronic, or thermal properties is a rapidly growing field of research. The pyrimidine nucleus, with its electron-deficient nature, can be incorporated into conjugated polymers or dye molecules to tune their electronic and photophysical properties. The iodo group of this compound provides a convenient handle for polymerization reactions, such as Sonogashira or Stille coupling, to create novel pyrimidine-containing polymers.

These polymers may find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. Similarly, by attaching chromophoric groups to the pyrimidine core via the iodo substituent, novel dyes with specific absorption and emission characteristics can be synthesized for applications in imaging, printing, and data storage.

Strategies for Diversity-Oriented Synthesis of Pyrimidine Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a large number of structurally diverse small molecules for high-throughput screening. The trifunctional nature of this compound makes it an ideal starting material for DOS.

A typical DOS strategy would involve a series of parallel reactions where the three reactive sites of the molecule are sequentially or simultaneously functionalized with a variety of building blocks. For example, the iodo group can be subjected to a range of cross-coupling reactions with a library of boronic acids or alkynes. The amino group can be acylated, alkylated, or used in the formation of ureas and thioureas with a diverse set of reagents. The methoxy group, although less reactive, can be demethylated to the corresponding hydroxypyrimidine, which can then be further functionalized.

This approach allows for the creation of a large and diverse library of pyrimidine derivatives from a single, readily available starting material. This library can then be screened for a variety of biological activities or material properties, accelerating the discovery of new functional molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for 5-Iodo-6-methoxypyrimidin-4-amine and its Derivatives

The synthesis of polysubstituted pyrimidines like this compound presents a significant challenge in achieving regioselectivity and functional group tolerance. While classical methods like the Biginelli and β-dicarbonyl condensations have been foundational, future research is geared towards more efficient and sustainable approaches. thieme-connect.com

Recent advancements in metal-catalyzed cross-coupling reactions offer a promising avenue. nih.gov For instance, palladium- and copper-catalyzed methods have been instrumental in the C-H functionalization of the pyrimidine (B1678525) core, allowing for direct introduction of various substituents. nih.gov The synthesis of the target molecule could be envisioned through a multi-step sequence starting from a simpler pyrimidine precursor. One potential route could involve the initial synthesis of a 4-amino-6-methoxypyrimidine, followed by a regioselective iodination at the C5 position.

Furthermore, multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules in a single step, thereby improving atom economy and reducing waste. researchgate.net An iridium-catalyzed [3+1+1+1] cycloaddition of amidines with alcohols represents a novel approach to pyrimidine synthesis that could be adapted for the target compound. researchgate.net Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to dramatically reduced reaction times and improved yields in pyrimidine synthesis. nih.gov

Future efforts should focus on developing one-pot or tandem reactions that combine the formation of the pyrimidine ring with the introduction of the iodo and methoxy (B1213986) groups. This could involve the use of novel catalysts that can mediate multiple transformations in a single reaction vessel.

Table 1: Comparison of Potential Synthetic Methodologies for Pyrimidine Derivatives

| Methodology | Advantages | Potential Challenges for this compound Synthesis |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, regioselectivity. nih.govnih.gov | Catalyst poisoning by amine group, harsh reaction conditions may not be tolerated. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | Control of regioselectivity with multiple reactive sites, availability of suitable starting materials. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. nih.gov | Scalability can be an issue, potential for localized overheating and side reactions. |

| Traditional Condensation Reactions | Well-established, readily available starting materials. thieme-connect.com | Often require harsh conditions, can generate significant waste, may lack regioselectivity. |

Advanced Functionalization Strategies for Pyrimidine Scaffolds

The functionalization of pre-formed pyrimidine rings is a key strategy for accessing a diverse range of derivatives. Direct C-H functionalization has become a particularly powerful tool, as it avoids the need for pre-functionalized starting materials. thieme-connect.com

For the synthesis of this compound, the introduction of the iodine atom at the C5 position is a critical step. Palladium-catalyzed C-H activation/iodination using reagents like N-iodosuccinimide (NIS) has been successfully applied to pyrimidine systems. nih.govacs.org The directing effect of existing substituents on the pyrimidine ring can be harnessed to achieve the desired regioselectivity.

The introduction of the methoxy group at the C6 position and the amine group at the C4 position could be achieved through nucleophilic aromatic substitution (SNAr) reactions on a suitably activated pyrimidine precursor, such as a di-chlorinated pyrimidine. The relative reactivity of the chlorine atoms can often be controlled by reaction conditions.

Future research should explore more sustainable and milder functionalization methods. This includes the use of photoredox catalysis for C-H functionalization, which can often be performed at room temperature under visible light irradiation. Additionally, enzymatic transformations could offer unparalleled selectivity for the functionalization of the pyrimidine core.

Integration with Flow Chemistry and Automated Synthesis for Pyrimidine Production

The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis are poised to revolutionize the manufacturing of pyrimidines and their derivatives.

Flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to perform reactions under high pressure and temperature. researchgate.netnih.gov The synthesis of pyrimidines has been successfully demonstrated in flow, including multicomponent reactions and cyclodehydration processes. nih.gov The synthesis of sugar-containing pyrimidine compounds has also been achieved in continuous-flow microreactors. researchgate.net This technology would be particularly beneficial for optimizing the synthesis of this compound by allowing for rapid screening of reaction conditions and facilitating scale-up.

Automated synthesis platforms, often coupled with high-throughput screening, enable the rapid generation of libraries of pyrimidine derivatives for drug discovery and materials science applications. nih.govacs.org These systems can perform parallel reactions in well-plates, allowing for the systematic exploration of different substituents and reaction conditions. acs.org The integration of artificial intelligence and machine learning with automated synthesis platforms could further accelerate the discovery of novel pyrimidine-based molecules with desired properties.

Table 2: Advantages of Flow Chemistry and Automated Synthesis for Pyrimidine Production

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved reaction control, easier scalability, potential for telescoped reactions. researchgate.netnih.govresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries, reduced manual labor. nih.govacs.org |

Expanding Theoretical Predictions to Experimental Validation in Pyrimidine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting molecular properties, and guiding experimental design. researchgate.net In the context of pyrimidine chemistry, theoretical studies can play a crucial role in accelerating the development of new synthetic methods and understanding the structure-property relationships of novel derivatives.

Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of functionalization reactions on the pyrimidine ring. researchgate.net This can help in selecting the most promising synthetic routes and optimizing reaction conditions for the synthesis of compounds like this compound. For instance, theoretical calculations can predict the most likely site for C-H activation or nucleophilic attack on the pyrimidine core.

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed to predict the biological activity of novel pyrimidine derivatives. nih.govnih.gov These computational models can help in prioritizing synthetic targets and designing molecules with enhanced therapeutic potential. nih.gov Recent studies have demonstrated the successful use of data-driven machine learning QSAR models to predict the antiproliferative activity of pyrimidine derivatives, with the models being validated by the synthesis and testing of new compounds. nih.gov

A key future direction is the tighter integration of theoretical predictions with experimental validation. This involves a feedback loop where computational models are used to design experiments, and the experimental results are then used to refine and improve the models. This synergistic approach has the potential to significantly accelerate the discovery and development of new pyrimidine-based molecules.

Q & A

Q. What are effective synthetic routes for 5-Iodo-6-methoxypyrimidin-4-amine, and how can purity be optimized?

Methodological Answer:

- One-pot synthesis : Adapt solvent-free condensation methods used for analogous pyrimidine derivatives (e.g., barbituric acids and aldehydes) to introduce the iodo and methoxy substituents efficiently .

- Purification : Recrystallization from acetonitrile or similar polar aprotic solvents is effective for removing unreacted starting materials, as demonstrated in the isolation of 4,6-dichloro-5-methoxypyrimidine .

- Quality control : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and confirm purity.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

- Data collection : Employ single-crystal X-ray diffraction with a sealed-tube source (e.g., Oxford Diffraction Xcalibur) .

- Refinement : Use SHELXL for structure solution and refinement, leveraging its robustness in handling small-molecule crystallography. Parameters like bond lengths and angles should align with similar pyrimidine structures (e.g., 4,6-dichloro-5-methoxypyrimidine, where Cl···N interactions stabilize the lattice) .

- Validation : Check for plausible hydrogen bonding and halogen interactions using programs like Mercury or OLEX2.

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal packing of this compound be systematically analyzed?

Methodological Answer:

- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., N–H···N or N–H···O) into discrete patterns (e.g., rings or chains). For example, intramolecular N–H···N bonds in N-(2-fluorophenyl) derivatives form six-membered rings critical for conformational stability .

- Synthonic engineering : Use CrystalExplorer to map interaction energies and identify dominant packing motifs (e.g., C–H···π or halogen bonding). Weak interactions like C–H···O in methoxy-substituted pyrimidines can stabilize 3D frameworks .

Q. How to design SAR studies for antimicrobial derivatives of this compound?

Methodological Answer:

- Substituent variation : Modify the iodo or methoxy groups to assess steric/electronic effects. For instance, replacing iodine with bromine in 5-bromopyrimidin-2(1H)-one alters antibacterial activity .

- Bioassay protocols : Follow in vitro testing frameworks used for pyrazolo-pyrido-pyrimidine-diones, where MIC (minimum inhibitory concentration) values against Gram-positive/negative bacteria are measured .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like dihydrofolate reductase.

Q. How to resolve contradictions between crystallographic data and computational models for this compound?

Methodological Answer:

- Validation metrics : Compare experimental bond lengths/angles (from SHELXL refinement) with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate lattice strain or solvent effects .

- Hydrogen bond analysis : Reconcile differences using Hirshfeld surface analysis to quantify intermolecular contacts. For example, C–H···O interactions in N-(4-methoxyphenyl) derivatives contribute to packing discrepancies .

- Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent to assess conformational flexibility missed in static models.

Q. What strategies address polymorphism in this compound derivatives?

Methodological Answer:

- Screening polymorphs : Use solvent-mediated crystallization (e.g., slow evaporation vs. anti-solvent addition) to isolate different forms, as seen in N-(4-chlorophenyl)pyrimidine analogs .

- Thermal analysis : Combine DSC and TGA to identify phase transitions. Polymorphs of related compounds show distinct melting points and decomposition profiles .

- Crystallographic clustering : Compare unit cell parameters (e.g., a, b, c axes) across batches to detect subtle structural variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.